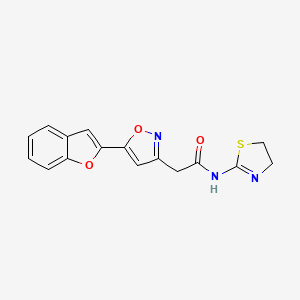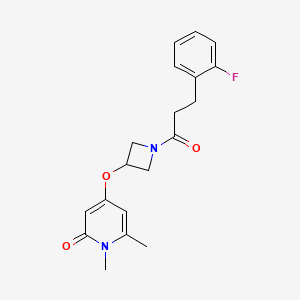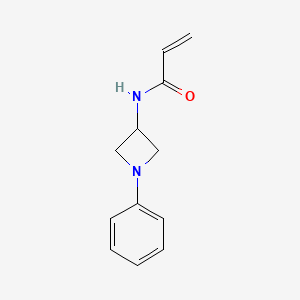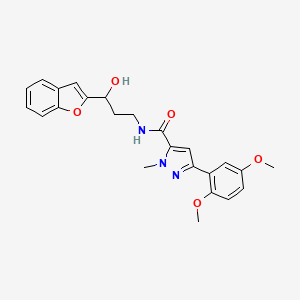
S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of styryl ketone, which is a class of organic compounds characterized by a styryl group (a phenyl group bonded to a vinyl group) and a ketone group . Styryl ketones are often used in organic synthesis and have been studied for various biological activities .
Synthesis Analysis
Styryl ketones can be synthesized using a method of microwave-assisted condensation reaction . The yield of such reactions is often more than 90% .Molecular Structure Analysis
The molecular structure of styryl ketones can be analyzed using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques can reveal details about the compound’s functional groups and atomic connectivity .Chemical Reactions Analysis
The chemical reactions of styryl ketones can be influenced by various substituents on the phenyl and naphthyl groups . The effects of these substituents can be analyzed using Hammett substituent constants .Physical And Chemical Properties Analysis
The physical and chemical properties of styryl ketones can be characterized by their physical constants, micro analysis, and spectral data .Aplicaciones Científicas De Investigación
Tuning Optical Properties for Enhanced Emission
Postfunctionalization of polythiophenes has been studied to understand the effects of different functional groups on their optical and photophysical properties. Specifically, modifications with phenyl, p-tolyl, methoxyphenyl, and 1-naphthyl substituents have been shown to significantly increase solid-state fluorescence due to steric interactions, offering potential applications in optoelectronic devices and sensors (Li, Vamvounis, & Holdcroft, 2002).
Fluorogenic Aldehydes for Aldol Reaction Monitoring
A novel fluorogenic aldehyde with a 1,2,3-triazole moiety has been developed for real-time monitoring of aldol reactions through fluorescence increase, demonstrating its utility in catalysis and organic synthesis research (Guo & Tanaka, 2009).
High-Performance Organic Semiconductors
The synthesis and application of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives for organic field-effect transistors (OFETs) have been explored, showcasing the impact of substituent groups on electronic properties and device performance, highlighting their potential in advanced electronic materials (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Polymer Solar Cells with Enhanced Performance
Naphtho[1,2-b:5,6-b′]dithiophene-based copolymers have been synthesized and assessed for their suitability in polymer solar cells (PSCs), revealing significant improvements in photovoltaic performance and offering a promising avenue for the development of efficient solar energy conversion technologies (Bathula, Song, Badgujar, et al., 2013).
Novel Fluorescent Thiophene Imines
The creation of polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides and their conversion to thiophene imine-fused arenes have been achieved, offering new fluorescent materials with significant bathochromic shifts in absorption and emission bands, suitable for optical and electronic applications (Witalewska, Wrona-Piotrowicz, Makal, & Zakrzewski, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDFIHQEYQMZOK-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)
![2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2866238.png)
![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)
![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)